molecular formula C28H29N5O3S2 B11620918 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372498-53-8

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620918
CAS No.: 372498-53-8
M. Wt: 547.7 g/mol
InChI Key: XLYDFQUMTHDKSH-QJOMJCCJSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Core Structure: The core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of a benzylpiperazine derivative with a thiazolidinone precursor. The reaction forms the pyrido[1,2-a]pyrimidin-4-one core.

    Zwitterionic Intermediate: The Z configuration of the thiazolidinone double bond suggests a zwitterionic intermediate during synthesis.

Industrial Production::
  • Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone sulfur atom can undergo oxidation.

    Reduction: The pyrido[1,2-a]pyrimidin-4-one ring may be reduced.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides).

Major Products::
  • Oxidation: Thiazolidinone sulfoxide or sulfone derivatives.
  • Reduction: Reduced pyrido[1,2-a]pyrimidin-4-one.
  • Substitution: Alkylated or arylated benzylpiperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Biological Studies: Explore its interactions with receptors, enzymes, or proteins.

    Materials Science: Assess its properties for materials applications.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes).

    Pathways: Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related pyrido[1,2-a]pyrimidin-4-ones.

: Example reference. : Another example reference.

Properties

CAS No.

372498-53-8

Molecular Formula

C28H29N5O3S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-5,7-8,10-11,17,21H,6,9,12-16,18-19H2/b23-17-

InChI Key

XLYDFQUMTHDKSH-QJOMJCCJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S

Origin of Product

United States

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